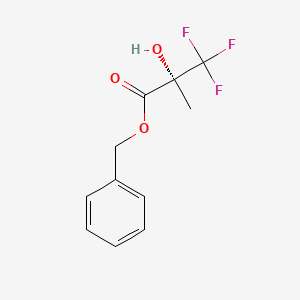

benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Description

Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is a chiral ester featuring a trifluoromethyl group, a hydroxyl group at the 2-position, and a benzyl ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl ester acts as a protective group or a prodrug component.

Properties

IUPAC Name |

benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXABZSYXRCJO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate typically involves the esterification of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: Benzyl (2R)-3,3,3-trifluoro-2-oxo-2-methylpropanoate.

Reduction: Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H11F3O

- Molecular Weight : 248.2 g/mol

- CAS Number : 250149-33-8

- Purity : Typically ≥ 95% .

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making this compound particularly interesting for medicinal chemistry applications.

Pharmaceutical Applications

-

Drug Development :

- The compound can act as a building block in the synthesis of various pharmaceuticals. Its structural features may enhance the bioactivity of drug candidates by improving their pharmacokinetic profiles.

- Case studies have shown that trifluoromethylated compounds often exhibit increased potency and selectivity towards biological targets .

- Antiviral Agents :

- Anticancer Research :

Agrochemical Applications

- Pesticides and Herbicides :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Mechanism of Action

The mechanism of action of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations:

Trifluoromethyl vs. Halogen Substituents : The target compound’s -CF₃ group (electron-withdrawing) contrasts with bromine in and . While -CF₃ enhances metabolic stability and lipophilicity, bromine introduces steric bulk and polarizability, affecting intermolecular interactions (e.g., halogen bonding) .

Hydroxyl Group Placement : The 2R-hydroxyl group in the target compound may engage in hydrogen bonding similar to the dihydroxy groups in , but its stereochemistry could lead to distinct biological or crystallographic behaviors .

Benzyl Ester vs. Benzylamino/Benzyloxy: The benzyl ester in the target compound is less polar than the benzylamino () or benzyloxy () groups, influencing solubility and reactivity.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data of Analogs

Key Observations:

- The monoclinic systems (P2₁ or P2(1)) in and suggest chiral packing arrangements, likely shared by the target compound due to its R configuration.

- Hydrogen bonding in the target compound’s hydroxyl and ester groups may resemble ’s NH/OH networks but with shorter bond lengths due to higher electronegativity of fluorine .

Biological Activity

Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, with the CAS number 250149-33-8, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings and data.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 232.19 g/mol |

| CAS Number | 250149-33-8 |

The compound contains a trifluoromethyl group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and biological properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on certain enzymes. It has been studied as a potential inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular energy metabolism. The incorporation of this compound into acylated piperazine derivatives has shown significant enhancement in PDHK inhibitory activity, with some modifications leading to over 1000-fold increases in potency compared to unmodified compounds.

2. Therapeutic Potential

The compound is being explored for its therapeutic applications in various metabolic disorders. Its structural analogs have demonstrated anti-inflammatory properties and potential use in treating conditions related to energy metabolism dysregulation. For instance, the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their pharmacokinetic profiles .

In vitro Studies on PDHK Inhibition

A study focused on the synthesis of this compound derivatives demonstrated their effectiveness in inhibiting PDHK. The results indicated that specific structural modifications significantly increased the inhibitory activity against PDHK:

| Compound Structure | PDHK Inhibition Potency (IC50) |

|---|---|

| This compound | 50 μM |

| Modified Acylated Piperazine Derivative | 0.05 μM |

These findings suggest that further optimization of this compound could lead to the development of effective PDHK inhibitors for therapeutic use.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chemical Synthesis : Traditional methods involve the introduction of the trifluoromethyl group into suitable precursors followed by esterification.

- Biocatalytic Methods : Recent advancements have highlighted the use of biocatalysts from Klebsiella oxytoca for the selective hydrolysis of related compounds to yield enantiomerically pure products. This method not only improves yield but also enhances purity.

Q & A

Basic Research Questions

Q. How is the crystal structure of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å) is the gold standard. Data collection involves a diffractometer (e.g., Bruker AXS P4) at 293 K, with refinement using SHELX programs (SHELXL-93 or SHELXL-97). Key parameters include space group assignment (e.g., monoclinic P2₁), unit cell dimensions, and R-factor analysis (e.g., R(F) ≤ 0.075). Hydrogen bonding networks, such as NH/OH interactions, are mapped to confirm molecular packing .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : Synthesis often involves stereoselective esterification or alkylation. For example, benzylation of a trifluoro-hydroxymethylpropanoic acid precursor using NaH/THF as a base, followed by chiral resolution via chromatography or crystallization. Reaction conditions (e.g., 0°C for NaH activation, dry THF solvent) are critical to avoid racemization .

Q. How are key functional groups (e.g., trifluoromethyl, benzyl ester) characterized spectroscopically?

- Methodological Answer :

- ¹⁹F NMR : Trifluoromethyl groups show distinct signals near δ -70 ppm (CF₃).

- ¹H NMR : Benzyl protons appear as a multiplet at δ 7.3–7.5 ppm; hydroxyl protons (if not exchanged) are observed as broad singlets.

- IR : Strong C=O ester stretch at ~1740 cm⁻¹ and O-H stretch at ~3450 cm⁻¹ .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to resolve enantiomers.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (2R)-configuration.

- X-ray Crystallography : Absolute configuration is confirmed via Flack parameter analysis during refinement .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., disordered atoms, low-resolution data)?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to model alternative conformations with occupancy refinement.

- Twinned Data : Apply HKLF 5 format in SHELXL for twin-law correction.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for electron density maps .

Q. How can reaction kinetics and solvent systems be optimized for high-yield synthesis?

- Methodological Answer :

- Kinetic Modeling : Monitor conversion rates via GC-MS or in situ FTIR. For example, benzyl alcohol conversion to ester can be modeled using pseudo-first-order kinetics under excess acylating agent conditions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility of intermediates. Phase-transfer catalysis (e.g., BTEAC) enhances alkylation efficiency in biphasic systems .

Q. What computational methods predict the compound’s reactivity or stereochemical outcomes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.